molecular formula C7H6Cl3N B3245077 4-Chloro-2,6-bis(chloromethyl)pyridine CAS No. 165590-27-2

4-Chloro-2,6-bis(chloromethyl)pyridine

Cat. No. B3245077
CAS RN: 165590-27-2
M. Wt: 210.5 g/mol
InChI Key: BKEPHKHTBQZGTR-UHFFFAOYSA-N
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Description

“4-Chloro-2,6-bis(chloromethyl)pyridine” is a derivative of pyridine, which is a heterocyclic compound . It is a building block for the synthesis of a variety of pyridine derivatives . It has a molecular formula of C7H7Cl2N .


Synthesis Analysis

The synthesis of “4-Chloro-2,6-bis(chloromethyl)pyridine” involves chlorination of lutidine to 2,6-bis(chloromethyl)pyridine . Another method involves a one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2,6-bis(chloromethyl)pyridine” consists of a pyridine core substituted with chloromethyl groups . The average mass is 176.043 Da and the monoisotopic mass is 174.995560 Da .


Chemical Reactions Analysis

“4-Chloro-2,6-bis(chloromethyl)pyridine” coordinates with metal ions through the N-atom to form complexes . It can undergo Williamson type ether reactions with α,ω-bis hydroxy-functionalized poly(propylene oxide) .

Scientific Research Applications

Catalysis and Ligand Synthesis

  • Palladium(II) Complexes : 4-Chloro-2,6-bis(chloromethyl)pyridine is used in creating pincer ligands for Palladium(II) complexes, which exhibit high catalytic activity for the Heck reaction (Das, Rao, & Singh, 2009).

Chemical Synthesis

  • N-Heterocyclic Complexes of Rhodium and Palladium : The compound serves as a precursor for pincer ligands, used in synthesizing N-heterocyclic complexes of Rhodium and Palladium (Simons, Custer, Tessier, & Youngs, 2003).
  • Electrochemical Reduction : 4-Chloro-2,6-bis(chloromethyl)pyridine undergoes electrochemical reduction at carbon cathodes in acetonitrile, leading to various chemical compounds (Ji, Peters, Karty, Reilly, & Mubarak, 2001).

Material Science

Coordination Chemistry

Organic Chemistry

Safety and Hazards

“4-Chloro-2,6-bis(chloromethyl)pyridine” is a corrosive material . It can cause burns by all exposure routes and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

“4-Chloro-2,6-bis(chloromethyl)pyridine” is a versatile chemical intermediate, and its conformational flexibility makes it an ideal choice for the generation of macrocycles . It is also used in the synthesis of a sensitive fluorescent chemosensor for Hg2+ .

properties

IUPAC Name

4-chloro-2,6-bis(chloromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEPHKHTBQZGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CCl)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-bis(chloromethyl)pyridine

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-2,6-bis(hydroxymethyl)pyridine (2.41 g, 13.93 mmol) and triethylamine (7.8 ml, 55.72 mmol) at 0° C. in 100 ml of anhydrous dichloromethane and 50 ml of anhydrous chloroform under an argon atmosphere was added methanesulfonyl chloride (3.2 ml, 41.79 mmol). The solution was stirred at 0° C. for 30 minutes, warmed to room temperature and stirred a further 36 hours. The reaction mixture was quenched with water (50 ml), the aqueous phase extracted with dichloromethane, dried (MgSO4) and concentrated in vacuo to afford a red-orange oil. The residual oil was passed through a short plug of silica gel using dichioromethane as eluent thus affording after concentration a pale yellow solid which was identified by 1H NMR as 4-chloro-2,6-bis-(chloromethyl)pyridine (1.9 g, 65%).
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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